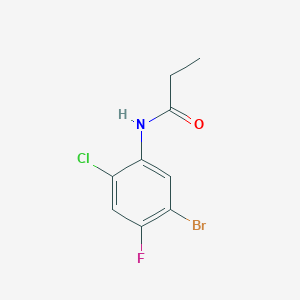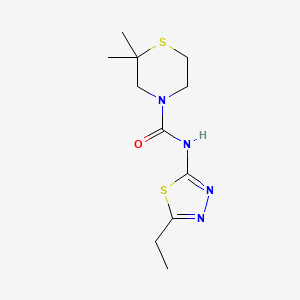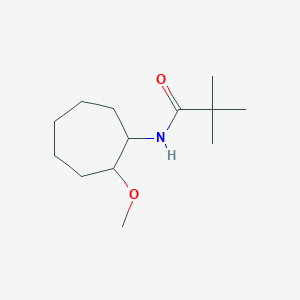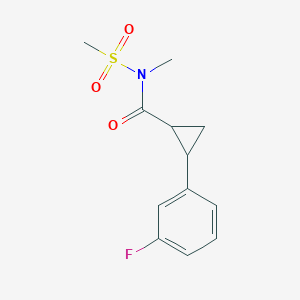
N-(5-bromo-2-chloro-4-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-chloro-4-fluorophenyl)propanamide, also known as BCFP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. BCFP is a halogenated amide that has been synthesized using different methods. Additionally, this paper will explore future directions for BCFP research.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-chloro-4-fluorophenyl)propanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of specific enzymes or proteins in cells. For example, this compound has been reported to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have reported that this compound has a range of biochemical and physiological effects. For example, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of specific enzymes. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromo-2-chloro-4-fluorophenyl)propanamide in lab experiments is its potential use as a fluorescent probe for imaging biological systems. This compound has also been reported to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for N-(5-bromo-2-chloro-4-fluorophenyl)propanamide research. One direction is to further investigate the potential use of this compound as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore the use of this compound as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Métodos De Síntesis
N-(5-bromo-2-chloro-4-fluorophenyl)propanamide can be synthesized using different methods, including the reaction of 5-bromo-2-chloro-4-fluoroaniline with propionyl chloride in the presence of a base. Another method involves the reaction of 5-bromo-2-chloro-4-fluorobenzoyl chloride with propionamide in the presence of a base. Both methods have been reported to yield this compound in good yields.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-chloro-4-fluorophenyl)propanamide has been reported to have potential use in various fields of research. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. This compound has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, this compound has been reported to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(5-bromo-2-chloro-4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c1-2-9(14)13-8-3-5(10)7(12)4-6(8)11/h3-4H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNMAWRDJDSKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)



![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)




